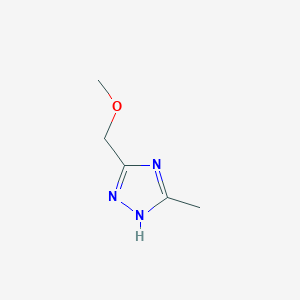
1,8-Dichloroisoquinoline
Vue d'ensemble
Description
1,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1,8-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with two chlorine atoms at the 1 and 8 positions . The molecular weight of this compound is 198.05 g/mol .
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Synthesis and Development
1,8-Dichloroisoquinoline serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure is integral to the formation of quinoline derivatives, which are prominent in drug design due to their broad spectrum of bioactivity . These derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, malaria, and bacterial infections .
Material Science: Advanced Material Fabrication
In material science, 1,8-Dichloroisoquinoline is utilized for the synthesis of complex organic molecules that form part of advanced materials. These materials find applications in electronics, photonics, and as components of high-performance polymers that require specific molecular architectures for enhanced properties .
Chemical Synthesis: Catalyst and Reagent Development
This compound is employed in chemical synthesis as a precursor for catalysts and reagents. Its dichloroisoquinoline moiety is particularly useful in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis .
Analytical Chemistry: Chromatographic Analysis
1,8-Dichloroisoquinoline can be used as a standard in chromatographic methods to calibrate instruments and validate analytical procedures. Its well-defined physical and chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the separation and analysis of complex mixtures .
Life Sciences: Biological Studies
In life sciences, 1,8-Dichloroisoquinoline is explored for its biological activity. It may act as a building block for compounds that interact with biological systems, aiding in the study of cellular processes and the development of diagnostic tools .
Chromatography: Dye and Pigment Production
The stability of 1,8-Dichloroisoquinoline in forming diazo compounds makes it valuable in the production of dyes and pigments. These dyes are essential for chromatographic techniques, serving as visual indicators for the separation of substances and in the development of colorimetric assays .
Propriétés
IUPAC Name |
1,8-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPANHWVVFLSTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743319 | |
| Record name | 1,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848841-64-5 | |
| Record name | 1,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)


![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)


![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)





![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)